1-(1,3-Thiazol-4-yl)butan-1-one
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Overview
Description
1-(1,3-Thiazol-4-yl)butan-1-one is a heterocyclic organic compound that features a thiazole ring, which consists of a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their aromaticity and are found in various natural and synthetic compounds with significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Thiazol-4-yl)butan-1-one can be synthesized through various methods. One common approach involves the reaction of a thiazole derivative with a butanone precursor under controlled conditions. For example, a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium can yield substituted thiazole derivatives . Another method involves the use of silica-supported tungstosilisic acid as a catalyst in a one-pot multicomponent procedure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and environmentally friendly solvents is often emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(1,3-Thiazol-4-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-4-yl)butan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological macromolecules. This can lead to the inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole: The parent compound with similar aromatic properties.
2-Aminothiazole: Known for its antimicrobial activity.
4-Methylthiazole: Used in flavor and fragrance industries.
Uniqueness
1-(1,3-Thiazol-4-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its butanone moiety enhances its solubility and potential for further functionalization compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H9NOS |
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Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)butan-1-one |
InChI |
InChI=1S/C7H9NOS/c1-2-3-7(9)6-4-10-5-8-6/h4-5H,2-3H2,1H3 |
InChI Key |
JLIFBBPIWFZDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CSC=N1 |
Origin of Product |
United States |
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